(E)-Cycloundecene

cis-trans isomerization thermodynamics cycloalkene ring strain geometric isomer stability

(E)-Cycloundecene, also known as trans-cycloundecene, is a medium-ring cyclic alkene (C₁₁H₂₀, MW 152.28) characterized by a trans-configured endocyclic double bond. This compound occupies a pivotal position in the cycloalkene homologous series: it is the smallest unsubstituted monocyclic alkene in which the trans geometric isomer is thermodynamically more stable than its cis counterpart, marking a fundamental reversal in relative stability patterns that governs chemical reactivity, polymerization behavior, and conformational dynamics.

Molecular Formula C11H20
Molecular Weight 152.28 g/mol
CAS No. 13151-60-5
Cat. No. B075974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Cycloundecene
CAS13151-60-5
Molecular FormulaC11H20
Molecular Weight152.28 g/mol
Structural Identifiers
SMILESC1CCCCC=CCCCC1
InChIInChI=1S/C11H20/c1-2-4-6-8-10-11-9-7-5-3-1/h1-2H,3-11H2/b2-1+
InChIKeyGMUVJAZTJOCSND-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-Cycloundecene (CAS 13151-60-5): A Critical 11-Membered Cycloalkene for Thermodynamic and Polymer Research


(E)-Cycloundecene, also known as trans-cycloundecene, is a medium-ring cyclic alkene (C₁₁H₂₀, MW 152.28) characterized by a trans-configured endocyclic double bond [1]. This compound occupies a pivotal position in the cycloalkene homologous series: it is the smallest unsubstituted monocyclic alkene in which the trans geometric isomer is thermodynamically more stable than its cis counterpart, marking a fundamental reversal in relative stability patterns that governs chemical reactivity, polymerization behavior, and conformational dynamics [2].

Ring-Size CrossoverSmallest trans-favored monocyclic alkene; cis/trans stability inversion at C11
Defined GeometryTrans-configured double bond ensures stereochemical uniformity for thermodynamic studies
ROMP BenchmarkSystematic calorimetric data supports polymerization equilibrium modeling

Why Generic Cycloalkene Substitution Is Not Viable for (E)-Cycloundecene


The 11-membered ring of (E)-cycloundecene represents the precise thermodynamic crossover point in the cycloalkene series. Unlike smaller-ring analogs (C₈–C₁₀), where the cis isomer is more stable, and larger-ring analogs (C₁₂+), where trans also dominates, cycloundecene's equilibrium constant (K(cis/trans) ≈ 0.53 at 100.4 °C) is unique, with a near-zero entropy difference (ΔS° = 0.12 cal/mol·K) and a small but positive enthalpy of isomerization (ΔH° = 0.67 kcal/mol) [1]. This has direct consequences for ring-opening metathesis polymerization (ROMP) thermodynamics, where the enthalpy of polymerization for cycloundecene differs markedly from both smaller and larger cycloalkenes, as established by precision calorimetric studies [2]. Substituting (E)-cycloundecene with a different ring size or geometric isomer will fundamentally alter the thermodynamic driving force, equilibrium monomer concentration, and ceiling temperature of any polymerization process.

Target: (E)-Cycloundecene
Potential Substitute
Why Not Interchangeable
C11 trans isomer
(Z)-Cycloundecene
Equilibrium shifts; cis isomer less stable, altering polymerization thermodynamics
C11 trans
Cyclooctene (C8) or Cyclodecene (C10)
Ring-size change inverts cis/trans stability order; polymerization ΔH° and ceiling temperature may differ significantly
C11 trans
Cyclododecene (C12)
Both trans-favored but ring-size alters conformational populations and ROMP energetics

Quantitative Differentiation Evidence for (E)-Cycloundecene (CAS 13151-60-5)


Thermodynamic Stability Crossover: (E)-Cycloundecene vs. (Z)-Cycloundecene Equilibrium

In a direct acid-catalyzed equilibration study, (E)-cycloundecene (trans) is thermodynamically favored over (Z)-cycloundecene (cis), with an equilibrium constant K(cis/trans) of 0.534 at 100.4 °C [1]. This represents a fundamental reversal from smaller rings: for cyclononene (C9), K(cis/trans) = 12.2 at the same temperature, meaning cis is strongly favored; for cyclodecene (C10), cis also predominates. At cyclododecene (C12), K(cis/trans) = 0.517, confirming that trans remains favored for larger rings [1]. The derived thermodynamic parameters for cycloundecene isomerization (trans → cis) are ΔH° = +0.67 kcal/mol and ΔS° = +0.12 cal/mol·K, yielding ΔG°(trans→cis) ≈ +0.62 kcal/mol at 100.4 °C [1].

cis/trans Equilibrium
Head-to-head
K(cis/trans)=0.534 at 100.4°C; ΔG°≈+0.62 kcal/mol favors trans
Trans isomer thermodynamically favored at C11 ring size
Acid-catalyzed equilibration; C9 cis-favored (K=12.2), C12 trans-favored (K=0.517)
cis-trans isomerization thermodynamics cycloalkene ring strain geometric isomer stability

Ring-Opening Metathesis Polymerization (ROMP) Thermodynamics: Cycloundecene in the Homologous Cycloalkene Series

Precision calorimetric studies by Lebedev and Smirnova (1994) established the thermodynamic functions (ΔH°, ΔS°, ΔG°) for the bulk ring-opening metathesis polymerization of seven cycloalkenes spanning cyclononene (C9) through cyclopentadecene (C15), including cycloundecene (C11) [1]. The study measured enthalpies of combustion for both monomers and polymers, direct calorimetric enthalpies of polymerization, and heat capacity temperature dependence from 5 K to 400 K. While specific numerical values for cycloundecene's ΔH_polymerization require access to the full article, the study established that thermodynamic parameters for cycloundecene occupy an intermediate but distinct position in the series, with the principal regularities of polymerization thermodynamics showing systematic variation with ring size [1]. Earlier work by Dainton (1958) also included cycloundecene in calorimetric polymerization studies [2].

ROMP Thermodynamics
Cross-study comparable
Systematic calorimetric study (C9–C15); H°(T), S°(T), G°(T) determined 0–400 K
Distinct ΔH° polymerization profile for C11 relative to smaller/larger rings
Full numerical values require access to Lebedev & Smirnova, 1994; Dainton 1958 also included C11
ring-opening metathesis polymerization polymer thermodynamics cycloalkene ROMP enthalpy

Transannular Cyclization Regioselectivity: Cycloundecene Derivatives Outperform Smaller-Ring Analogs

In a systematic investigation of transannular SmI₂-mediated ketone–olefin cyclization, cycloundecene derivatives demonstrated excellent regioselectivity that was not achievable with smaller-ring analogs such as cyclooctene and cyclodecene derivatives [1]. The study by Molander et al. (2007) showed that while the cyclization proceeds with high yield and diastereoselectivity across cyclooctene, cyclodecene, and cycloundecene substrates, the larger ring-sized compounds (cycloundecene derivatives) uniquely provided excellent regioselectivity in the cyclization outcome [1]. This regiochemical control is attributed to the increased conformational flexibility and reduced transannular strain in the 11-membered ring compared to 8- and 10-membered rings.

Transannular Cyclization
Class-level inference
Reported regioselectivity improvement with ring size; C11 >> C8/C10
Supports ring-size dependent regiocontrol in bicyclic scaffold synthesis
Qualitative comparison; SmI₂-mediated conditions (Molander 2007)
transannular cyclization SmI2-mediated ketone-olefin coupling bicyclic ring synthesis

Conformational Energy Landscape: Cycloundecane Exhibits Minimal Conformer Energy Gaps

Computational conformational analysis of cycloundecane — the saturated analog of cycloundecene — reveals that the global minimum energy conformer (GMEC) is only 0.49 kcal/mol lower in energy than the next lowest-energy conformer [1]. This exceptionally small energy gap indicates that cycloundecane (and by extension, cycloundecene) exists as a mixture of multiple conformations at room temperature, with no single conformation dominating [1]. This contrasts with smaller cycloalkanes (C8–C10), where single conformations are more energetically distinct, and reflects the unique conformational flexibility at the 11-membered ring size.

Conformer Energy Gap
Supporting evidence
ΔE=0.49 kcal/mol
Multiple conformers populated at 298 K; no single dominant geometry
Computed for cycloundecane (saturated analog); Glasgow thesis 2020
conformational analysis molecular mechanics cycloalkane flexibility

Calculated Physicochemical Properties: Predicted LogP and Aqueous Solubility for Formulation Screening

Calculated physicochemical properties for (E)-cycloundecene include a predicted logP (octanol/water partition coefficient) of 4.067 (Crippen method) to 5.716 (estimated), and an estimated aqueous solubility of 0.5101 mg/L at 25 °C [1]. The ionization energy (IE) has been measured at 8.73 ± 0.15 eV [1]. The ideal gas heat capacity (Cp,gas) at the boiling point (495.81 K) is calculated as 332.50 J/mol×K, increasing to 459.75 J/mol×K at the critical temperature (734.15 K) [1]. The boiling point is experimentally reported as 116–119 °C at 25 Torr (approximately 216.3 °C at 760 mmHg) . These properties are consistent with those of medium-ring cycloalkenes but show distinct values from the (Z)-isomer due to differences in molecular shape and dipole moment.

Predicted Properties
Predicted/Calculated
logP~4.07 (Crippen); aq. solubility~0.51 mg/L; IE=8.73 eV
Hydrophobic medium-ring alkene; supports solvent selection for reactions
Estimated values; experimental verification recommended for precise work
partition coefficient aqueous solubility physicochemical property prediction

Verified Application Scenarios for (E)-Cycloundecene (CAS 13151-60-5) Based on Quantitative Evidence


Ring-Opening Metathesis Polymerization (ROMP) Monomer with Defined Thermodynamic Profile

The systematic thermodynamic characterization of cycloundecene in ROMP by Lebedev and Smirnova (1994) [1] provides the necessary data (ΔH°, ΔS°, ΔG° of polymerization, heat capacity functions from 0–400 K) for chemical engineers to model polymerization equilibrium, calculate ceiling temperatures, and optimize reaction conditions. The distinct position of the C11 monomer in the cycloalkene series means that copolymerization with cyclooctene or cyclododecene can be used to tune polymer microstructure and thermal properties based on the differing thermodynamic driving forces.

Stereochemical Probe for cis/trans Stability Studies in Medium Rings

Because (E)-cycloundecene represents the precise ring size where the cis/trans stability order inverts, it serves as an essential reference compound for computational chemists and physical organic chemists investigating ring strain, torsional effects, and double bond geometry in medium rings [1]. The experimentally determined equilibrium constant (K = 0.534 at 100.4 °C) and thermodynamic parameters (ΔH° = +0.67 kcal/mol, ΔS° = +0.12 cal/mol·K) provide benchmark data for validating force field and DFT methods.

Substrate for Regioselective Transannular Cyclization in Bicyclic Scaffold Synthesis

Cycloundecene-derived ketone substrates undergoing SmI₂-mediated transannular cyclization deliver excellent regioselectivity that is not attainable with cyclooctene or cyclodecene analogs [2]. This makes (E)-cycloundecene a strategic starting material for medicinal chemistry programs targeting bicyclic core structures where regiochemical purity is critical for biological activity.

Conformational Dynamics Reference for NMR and Computational Studies

With a conformational energy gap of only ~0.49 kcal/mol between the two lowest-energy conformers (established for the saturated analog cycloundecane) [3], (E)-cycloundecene exists as a dynamic mixture of conformations at ambient temperature. This property makes it valuable for NMR dynamics studies, where the exchange between conformers can be probed by variable-temperature NMR, and for testing conformational sampling algorithms in computational chemistry.

Application
Selection Property
Validation Focus
ROMP Monomer Thermodynamics
Ring-size specific polymerization enthalpy/entropy
Equilibrium monomer concentration; ceiling temperature modeling
cis/trans Stability Probe
Geometric isomer equilibrium constant
Benchmark data for force-field/DFT validation
Regioselective Cyclization Substrate
Ring-size dependent regiocontrol in transannular reactions
Regioisomeric purity assessment in bicyclic synthesis
Conformational Dynamics Reference
Conformational energy landscape and population analysis
VT-NMR exchange studies; computational sampling algorithm testing
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